molecular formula C17H18N2O4 B4847214 N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide

Cat. No. B4847214
M. Wt: 314.34 g/mol
InChI Key: VWUYQAIOXBZCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide, also known as MMMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is a derivative of malonamide and has been synthesized through various methods. MMMA has been found to exhibit a range of biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide may also exhibit antiviral activity by inhibiting viral replication and entry into host cells. The antifungal activity of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide may be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has been found to exhibit low toxicity in vitro and in vivo. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has been shown to have a half-life of approximately 4 hours in rats. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has been found to be metabolized in the liver and excreted in the urine. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has been shown to have a moderate affinity for human serum albumin.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has several advantages for lab experiments, including its low toxicity and ability to inhibit the growth of cancer cells, viruses, and fungi. However, the synthesis of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide can be challenging, and the compound may not be readily available. Additionally, the mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide is not fully understood, which may limit its potential for drug development.

Future Directions

There are several future directions for N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide research, including the optimization of its synthesis, the elucidation of its mechanism of action, and the development of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide derivatives with improved biological activities. Additionally, the potential of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide as a drug candidate for cancer, viral, and fungal infections should be further explored. The use of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide in combination with other drugs may also be investigated to enhance its therapeutic efficacy.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has been found to exhibit a range of biological activities, including anticancer, antiviral, and antifungal activities. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has been shown to inhibit the growth of cancer cells in various cancer types, including breast cancer, lung cancer, and prostate cancer. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has also been found to exhibit antiviral activity against the hepatitis C virus and the dengue virus. Additionally, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)malonamide has been found to exhibit antifungal activity against Aspergillus niger and Candida albicans.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-13-9-7-12(8-10-13)18-16(20)11-17(21)19-14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUYQAIOXBZCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)propanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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